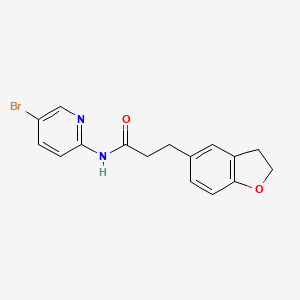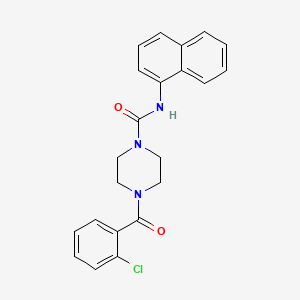![molecular formula C12H12N6S B13373142 5-{[1-methyl-5-(3-pyridinyl)-1H-pyrazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13373142.png)
5-{[1-methyl-5-(3-pyridinyl)-1H-pyrazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[1-methyl-5-(3-pyridinyl)-1H-pyrazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring, a pyrazole ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-methyl-5-(3-pyridinyl)-1H-pyrazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivative.
Coupling of the Rings: The pyrazole and thiadiazole rings are then coupled together through a series of condensation reactions, often involving the use of coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole and thiadiazole rings.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atoms can lead to the formation of amines or hydrazines.
科学的研究の応用
Chemistry
In chemistry, 5-{[1-methyl-5-(3-pyridinyl)-1H-pyrazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. It can be used in the development of new ligands for coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Biology
In biology, this compound has potential applications as a bioactive molecule. It can be used in the development of new drugs and as a probe for studying biological processes. Its ability to interact with various biological targets makes it a valuable tool for medicinal chemistry research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. It can be used in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials. It can also be used as a catalyst in various industrial processes.
作用機序
The mechanism of action of 5-{[1-methyl-5-(3-pyridinyl)-1H-pyrazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the molecular targets being studied.
類似化合物との比較
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: This compound is similar in structure but lacks the pyrazole and pyridine rings.
5-(methylthio)-1,3,4-thiadiazol-2-amine: This compound has a similar thiadiazole ring but with a different substituent at the 5-position.
Omeprazole: Although structurally different, omeprazole also contains a pyridine ring and is used as a proton pump inhibitor in medicine.
Uniqueness
The uniqueness of 5-{[1-methyl-5-(3-pyridinyl)-1H-pyrazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine lies in its combination of three different heterocyclic rings. This unique structure allows it to interact with a wide range of molecular targets and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C12H12N6S |
|---|---|
分子量 |
272.33 g/mol |
IUPAC名 |
5-[(1-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H12N6S/c1-18-10(8-3-2-4-14-7-8)5-9(17-18)6-11-15-16-12(13)19-11/h2-5,7H,6H2,1H3,(H2,13,16) |
InChIキー |
OKCUBDCIINCACD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)CC2=NN=C(S2)N)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,5-Di-tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373061.png)
![methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B13373080.png)
![3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13373082.png)
![methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B13373087.png)
![2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate](/img/structure/B13373094.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium](/img/structure/B13373108.png)
![2-hydroxy-2,2-bis(3-methylphenyl)-N'-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide](/img/structure/B13373117.png)
![Methyl 4-[4-(2-methyl-2-phenylpropanoyl)-1-piperazinyl]phenyl ether](/img/structure/B13373127.png)

![N-(4-{[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-4-yl]methyl}phenyl)-N,N-dimethylamine](/img/structure/B13373136.png)

![Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B13373155.png)
![(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(6-methoxy-4-quinolinyl)methanol](/img/structure/B13373166.png)
